molecular formula C11H15NO3 B025448 4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol

4-(3-Hydroxypiperidin-3-yl)benzene-1,2-diol

Cat. No.: B025448
M. Wt: 209.24 g/mol
InChI Key: REBGJGKBMBFBHE-UHFFFAOYSA-N
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Description

4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol is an organic compound that features a piperidine ring substituted with a hydroxy group and a benzene ring substituted with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Hydroxylation: The introduction of the hydroxy group on the piperidine ring can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Aromatic Substitution: The benzene ring can be functionalized with hydroxyl groups through electrophilic aromatic substitution reactions using reagents like phenol and appropriate catalysts.

Industrial Production Methods

Industrial production of 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the aromatic ring or the piperidine ring, potentially leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound’s interactions with biological macromolecules, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups on the benzene ring and the piperidine ring play a crucial role in these interactions, potentially forming hydrogen bonds or participating in other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxy-piperidin-3-yl)-benzene-1,2-diol is unique due to the specific positioning of the hydroxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring further adds to its distinctiveness, providing a versatile scaffold for various chemical modifications and interactions.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-(3-hydroxypiperidin-3-yl)benzene-1,2-diol

InChI

InChI=1S/C11H15NO3/c13-9-3-2-8(6-10(9)14)11(15)4-1-5-12-7-11/h2-3,6,12-15H,1,4-5,7H2

InChI Key

REBGJGKBMBFBHE-UHFFFAOYSA-N

SMILES

C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O

Canonical SMILES

C1CC(CNC1)(C2=CC(=C(C=C2)O)O)O

Synonyms

1,2-Benzenediol, 4-(3-hydroxy-3-piperidinyl)- (9CI)

Origin of Product

United States

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